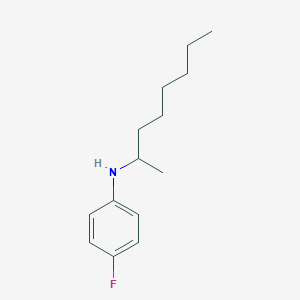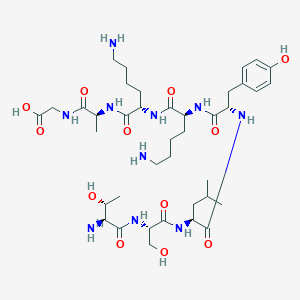![molecular formula C18H26O6Si B12584543 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one CAS No. 602313-32-6](/img/structure/B12584543.png)
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. It is known for its photo-responsive properties, making it useful in various applications, particularly in the field of controlled drug delivery. The compound is often used as a ligand grafted onto mesoporous silica materials to create light-controlled storage and release systems for drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Photo-dimerization: Under UV light at 365 nm, the compound can form dimers connected by a cyclobutane ring.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Photo-dimerization: UV light at 365 nm for dimerization and 254 nm for cleavage.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Photo-dimerization: Cyclobutane-linked dimers.
Hydrolysis: Silanols and siloxane bonds.
Wissenschaftliche Forschungsanwendungen
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one has several scientific research applications:
Controlled Drug Delivery: Used as a photo-responsive ligand grafted onto mesoporous silica materials for light-controlled drug release systems.
Material Science: Employed in the functionalization of silica materials to create photo-switchable nanoporous supports.
Environmental Applications: Potential use in CO2 and water adsorption on functionalized mesoporous silicas.
Wirkmechanismus
The mechanism of action of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one involves its photo-responsive properties. When exposed to UV light at 365 nm, the compound undergoes photo-dimerization, forming cyclobutane-linked dimers that close the pores of the mesoporous silica material. This prevents the release of guest molecules, such as drugs. Conversely, exposure to UV light at 254 nm cleaves the dimers, reopening the pores and allowing the release of the guest molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Triethoxysilyl)propylamine: Another silane compound used in the functionalization of materials.
3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
Uniqueness
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is unique due to its photo-responsive properties, which allow for controlled drug release and other applications that require light-induced changes in material properties. This sets it apart from other similar silane compounds that may not have such photo-responsive characteristics .
Eigenschaften
CAS-Nummer |
602313-32-6 |
|---|---|
Molekularformel |
C18H26O6Si |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
7-(3-triethoxysilylpropoxy)chromen-2-one |
InChI |
InChI=1S/C18H26O6Si/c1-4-21-25(22-5-2,23-6-3)13-7-12-20-16-10-8-15-9-11-18(19)24-17(15)14-16/h8-11,14H,4-7,12-13H2,1-3H3 |
InChI-Schlüssel |
DNWYLKNAHGWHNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOC1=CC2=C(C=C1)C=CC(=O)O2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12584462.png)
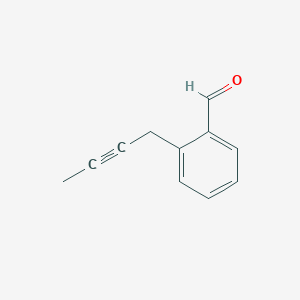
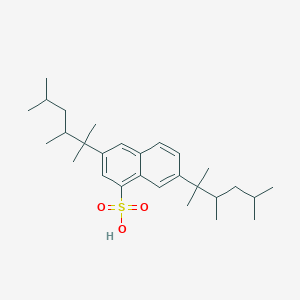
![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)

![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
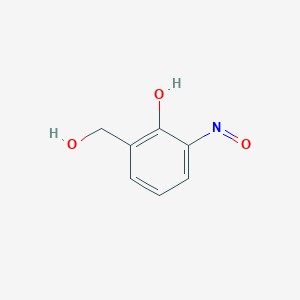

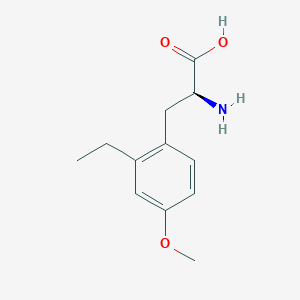
![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)


